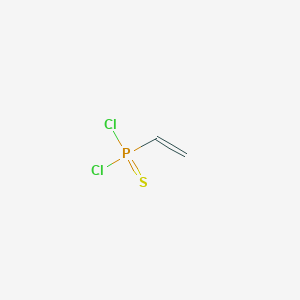
4-Vinyloxy-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Vinyloxy-phenylamine (4-VOP) is an aromatic amine derivative that has been studied for its potential in a variety of scientific and medical applications. 4-VOP is a versatile compound that can be used in a number of different synthetic pathways, making it an attractive choice for researchers. It has been studied for its potential as a therapeutic agent and as an industrial chemical.
Aplicaciones Científicas De Investigación
1. Material Properties and Polymerization
4-Vinyloxy-phenylamine is used in the development of materials with specific properties. For instance, it has been incorporated into the synthesis and polymerization of liquid crystalline monomers, exhibiting properties significant for various applications. These monomers contain both electron donor and acceptor groups, which are crucial in forming ordered nematic LC polymer networks. The process involves photopolymerization and is noted for its efficiency and the absence of photoinitiators in certain conditions (Andersson, Gedde, & Hult, 1996). Additionally, this compound derivatives are employed in photocrosslinking behaviors, where their high reactivity plays a significant role in achieving a high crosslinking density, contributing to the material's properties and potential applications (Lin, Ikeda, & Endo, 1992).
2. Sensory Applications
The compound has been utilized in the creation of sensitive and selective fluorescent probes. For instance, a π-conjugated cyanostilbene derivative of this compound demonstrated significant potential in the quantitative detection of Hg(2+), highlighting its application in environmental monitoring and safety (Wang et al., 2015).
3. Electrical and Electrochemical Applications
In the realm of electrical and electrochemical applications, this compound-based materials have been reported to have modified electrical and electroactivity behaviors. These materials are used in graft copolymerization processes to yield products like PVC-g-PANI, which, although having lower electrical conductivity and electroactivity than pure PANI, can be improved in terms of solubility and processability. The electrical and thermal behaviors of these materials are crucial for their applications in various technological fields (Massoumi, Mohammad‐Rezaei, & Jaymand, 2016).
Propiedades
IUPAC Name |
4-ethenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFMVJQPRXEII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350523 |
Source


|
| Record name | 4-Vinyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005-63-6 |
Source


|
| Record name | 4-Vinyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1005-63-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














